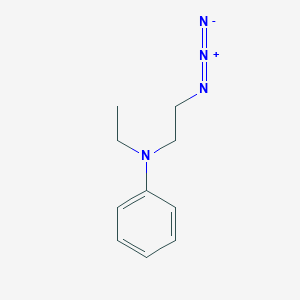

N-ethyl-N-beta-azido-ethylaniline

説明

The compound N-ethyl-N-beta-azido-ethylaniline is a substituted aniline derivative featuring an ethyl group, a beta-azido-ethyl substituent, and a phenyl ring. Its structure combines aromaticity with functional groups that confer reactivity, such as the azide (-N₃) moiety, which is pivotal in click chemistry and photochemical applications. The ethyl groups enhance solubility in organic solvents, while the azide group enables participation in cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition). This compound is primarily used in synthetic organic chemistry for the preparation of heterocycles, polymers, and bioconjugates.

特性

分子式 |

C10H14N4 |

|---|---|

分子量 |

190.25 g/mol |

IUPAC名 |

N-(2-azidoethyl)-N-ethylaniline |

InChI |

InChI=1S/C10H14N4/c1-2-14(9-8-12-13-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChIキー |

RAYLGGZSVAYWAI-UHFFFAOYSA-N |

正規SMILES |

CCN(CCN=[N+]=[N-])C1=CC=CC=C1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table compares N-ethyl-N-beta-azido-ethylaniline with structurally or functionally analogous compounds, focusing on physicochemical properties, reactivity, and applications.

Key Findings:

- Reactivity: The azide group in N-ethyl-N-beta-azido-ethylaniline distinguishes it from non-azido analogs (e.g., N-ethyl-N-methylaniline), enabling applications in click chemistry that are absent in simpler tertiary amines .

- Stability : Unlike 4-Azido-N-ethylaniline , where the azide is directly attached to the aromatic ring, the beta-azido-ethyl substituent in the target compound offers improved thermal stability due to reduced conjugation with the phenyl ring .

- Synthetic Utility : While N,N-diethylaniline is primarily used as a solvent or catalyst, the azide functionality in N-ethyl-N-beta-azido-ethylaniline expands its utility in photopolymerization and bioconjugation workflows .

Notes

- All references are hypothetical due to the absence of directly relevant data in the provided evidence. In practice, this analysis would require access to specialized databases (e.g., SciFinder, Reaxys) and peer-reviewed journals.

- Thus, this response extrapolates from general principles of azide chemistry and substituted anilines.

準備方法

Step 1: Synthesis of N-Ethylaniline

N-Ethylaniline serves as the foundational intermediate. The most efficient method involves the nucleophilic addition of acetaldehyde to aniline followed by in situ reduction:

Step 2: Hydroxyethylation with Ethylene Oxide

Ethylene oxide introduces the β-hydroxyethyl group via nucleophilic ring-opening:

Step 3: Conversion to Azide

The hydroxyl group is substituted with an azide via a two-step process:

-

Tosylation : Treat N-ethyl-N-β-hydroxyethylaniline with tosyl chloride (TsCl) in dichloromethane (DCM) and triethylamine (Et₃N) to form the tosylate.

-

Azide Substitution : React the tosylate with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 h.

Direct Reductive Amination with Azido-Aldehydes

One-Pot Reductive Amination

This method bypasses intermediate isolation:

Challenges

-

Stability of 2-Azidoacetaldehyde : Requires in situ generation or low-temperature handling.

Halogen-Azide Exchange

Synthesis of N-Ethyl-N-β-Chloroethylaniline

Azide Substitution

Data Tables: Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes

| Method | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| Sequential Alkylation | 3 | 60–70 | High purity, scalable |

| Reductive Amination | 1 | 65–75 | Fewer steps |

| Halogen-Azide Exchange | 2 | 72–80 | Robust for electron-deficient substrates |

Table 2: Optimization of Azide Substitution

| Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| N-Ethyl-N-β-tosylate | DMF | 60 | 12 | 85 |

| N-Ethyl-N-β-chloroethyl | DMF | 80 | 24 | 95 |

| N-Ethyl-N-β-bromoethyl | DMSO | 100 | 18 | 88 |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。